molecular formula C26H48O2 B14661828 2-Ethylhexyl (9Z,12Z)-octadeca-9,12-dienoate CAS No. 45298-00-8

2-Ethylhexyl (9Z,12Z)-octadeca-9,12-dienoate

Cat. No.: B14661828
CAS No.: 45298-00-8
M. Wt: 392.7 g/mol
InChI Key: PSAAPHZQPIWZFX-HDXUUTQWSA-N
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Description

2-Ethylhexyl (9Z,12Z)-octadeca-9,12-dienoate is an ester derived from 9,12-octadecadienoic acid (commonly known as linoleic acid) and 2-ethylhexanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl (9Z,12Z)-octadeca-9,12-dienoate typically involves the esterification of 9,12-octadecadienoic acid with 2-ethylhexanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of 9,12-octadecadienoic acid and 2-ethylhexanol into the reactor, along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed and purified through distillation.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl (9Z,12Z)-octadeca-9,12-dienoate can undergo various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethylhexyl (9Z,12Z)-octadeca-9,12-dienoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylhexyl (9Z,12Z)-octadeca-9,12-dienoate involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with cellular membranes and enzymes, modulating their functions and exerting its effects.

Comparison with Similar Compounds

2-Ethylhexyl (9Z,12Z)-octadeca-9,12-dienoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of ester and double bond functionalities, which contribute to its diverse range of applications and properties.

Properties

CAS No.

45298-00-8

Molecular Formula

C26H48O2

Molecular Weight

392.7 g/mol

IUPAC Name

2-ethylhexyl (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C26H48O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26(27)28-24-25(6-3)22-8-5-2/h11-12,14-15,25H,4-10,13,16-24H2,1-3H3/b12-11-,15-14-

InChI Key

PSAAPHZQPIWZFX-HDXUUTQWSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CC)CCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CC)CCCC

Origin of Product

United States

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